molecular formula C15H16BrN3O B2865440 N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1119392-06-1

N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2865440
CAS RN: 1119392-06-1
M. Wt: 334.217
InChI Key: HQHSVWMKCGMPTE-UHFFFAOYSA-N
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Description

“N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromine atom at the 4th position . The compound also contains a phenyl group and a cyclopentane ring, which is a type of cycloalkane. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2) moiety.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the cyclopentane ring. The bromine atom would add significant weight to the molecule due to its high atomic number .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could act as a leaving group in certain reactions. The pyrazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Synthetic Utility and Biological Activities

Syntheses of Novel Pyrazole Derivatives : A number of studies have focused on synthesizing novel pyrazole derivatives, including compounds structurally similar to N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide, to evaluate their insecticidal, fungicidal, and antimicrobial activities. For instance, the synthesis and biological evaluation of novel pyrazole derivatives have shown that these compounds possess a range of biological activities, including antifungal and anticancer properties. These derivatives are synthesized through various chemical reactions and then assessed for their biological efficacy against different pathogens and cancer cell lines (Zhu et al., 2014), (Du et al., 2015).

Heterocyclic Compound Synthesis : The compound's structure is a versatile intermediate for the synthesis of polyfunctionalized heterocyclic compounds. These compounds are of pharmacological interest due to their potential therapeutic applications. The chemical reactivity and methods of preparation for such pyrazole-based compounds are crucial for developing new pharmaceuticals and agrochemicals (El‐Mekabaty, 2014).

Antiproliferative Agents : Research into 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, which share a similar core structure with N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide, indicates that these compounds can function as antiproliferative agents against various cancer cell lines. This includes their ability to induce apoptosis in cancer cells, highlighting their potential as leads for the development of new anticancer therapies (Ananda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

properties

IUPAC Name

N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-12-10-17-19-13(12)18-14(20)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSVWMKCGMPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide

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